molecular formula C36H40N2O6 B2662118 4-BUTOXY-N-[4'-(4-BUTOXYBENZAMIDO)-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL]BENZAMIDE CAS No. 136423-51-3

4-BUTOXY-N-[4'-(4-BUTOXYBENZAMIDO)-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL]BENZAMIDE

Cat. No.: B2662118
CAS No.: 136423-51-3
M. Wt: 596.724
InChI Key: TWWBXESYDPGQCN-UHFFFAOYSA-N
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Description

4-BUTOXY-N-[4’-(4-BUTOXYBENZAMIDO)-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes multiple butoxy and benzamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTOXY-N-[4’-(4-BUTOXYBENZAMIDO)-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.

    Amidation Reactions: The formation of amide bonds between carboxylic acids and amines, often catalyzed by coupling agents such as EDCI or DCC.

    Methoxylation Reactions: Introduction of methoxy groups using reagents like dimethyl sulfate or methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-BUTOXY-N-[4’-(4-BUTOXYBENZAMIDO)-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of butoxy groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of amide groups to amines using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions, where hydrogen atoms on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

    Solvents: Common solvents include dichloromethane, methanol, and tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of butoxy groups may yield corresponding aldehydes or ketones, while reduction of amide groups may produce primary or secondary amines.

Scientific Research Applications

4-BUTOXY-N-[4’-(4-BUTOXYBENZAMIDO)-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-BUTOXY-N-[4’-(4-BUTOXYBENZAMIDO)-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-BUTOXY-N-(4-BUTYRYLPHENYL)BENZAMIDE
  • 4-BUTOXY-N-(4-PROPIONYLPHENYL)BENZAMIDE
  • 4-Butoxy-N-[4-(4-butyryl-1-piperazinyl)phenyl]benzamide

Uniqueness

4-BUTOXY-N-[4’-(4-BUTOXYBENZAMIDO)-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL]BENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its multiple butoxy and benzamido groups, along with the dimethoxy biphenyl core, make it a versatile compound for various applications.

This detailed article provides a comprehensive overview of 4-BUTOXY-N-[4’-(4-BUTOXYBENZAMIDO)-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL]BENZAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-butoxy-N-[4-[4-[(4-butoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N2O6/c1-5-7-21-43-29-15-9-25(10-16-29)35(39)37-31-19-13-27(23-33(31)41-3)28-14-20-32(34(24-28)42-4)38-36(40)26-11-17-30(18-12-26)44-22-8-6-2/h9-20,23-24H,5-8,21-22H2,1-4H3,(H,37,39)(H,38,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWBXESYDPGQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)OCCCC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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